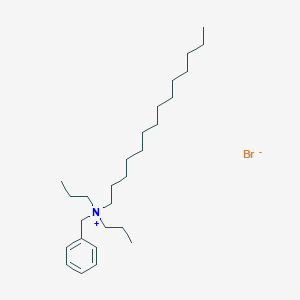
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with two propyl groups and a tetradecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dipropyltetradecan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-dipropyltetradecan-1-amine+benzyl bromide→N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium chloride (NaCl) are employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-dipropyltetradecan-1-amine.
Substitution: N-Benzyl-N,N-dipropyltetradecan-1-aminium chloride or hydroxide.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the surfactant nature of the compound, which allows it to insert into and destabilize the membrane structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and antiseptic.
Dodecyltrimethylammonium bromide: Used in similar applications as a surfactant and disinfectant.
Uniqueness
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide is unique due to its specific combination of a benzyl group, two propyl groups, and a tetradecyl chain. This structure imparts distinct physicochemical properties, making it particularly effective in certain applications such as phase transfer catalysis and antimicrobial activity.
Eigenschaften
CAS-Nummer |
90105-66-1 |
|---|---|
Molekularformel |
C27H50BrN |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
benzyl-dipropyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C27H50N.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-20-25-28(23-5-2,24-6-3)26-27-21-18-17-19-22-27;/h17-19,21-22H,4-16,20,23-26H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FNUZZPXGTFSBEH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


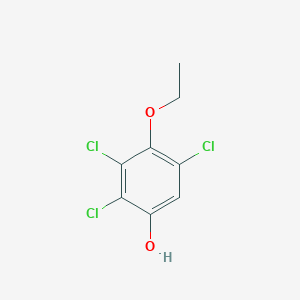
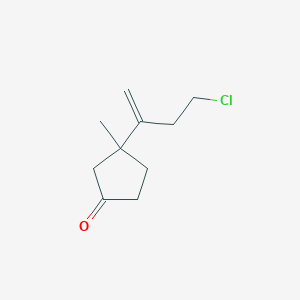
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
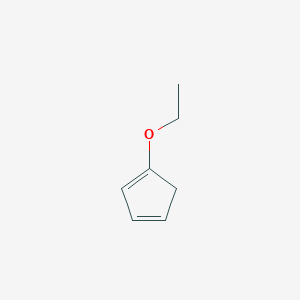
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
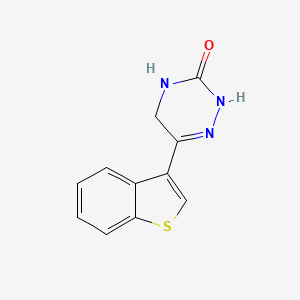
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
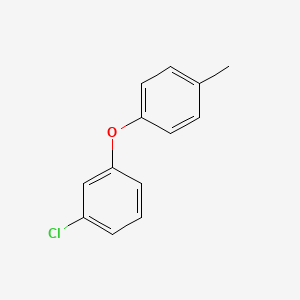
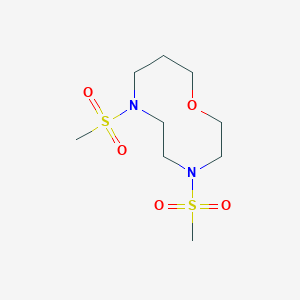
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)

![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

oxophosphanium](/img/structure/B14379739.png)
